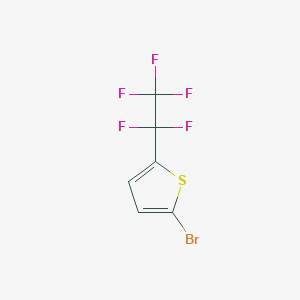

2-Bromo-5-pentafluoroethyl-thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKZWYQZACZSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2-Bromo-5-pentafluoroethyl-thiophene: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene, a compound of interest for researchers, scientists, and professionals in drug development and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopic techniques to offer a robust predictive analysis. This document will cover Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

2-Bromo-5-pentafluoroethyl-thiophene is a disubstituted thiophene featuring a bromine atom and a pentafluoroethyl group at the 2 and 5 positions, respectively. This unique combination of a halogen, a perfluoroalkyl chain, and a heteroaromatic ring results in a distinct spectroscopic fingerprint. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and for elucidating its role in chemical reactions and material properties.

Caption: Molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Bromo-5-pentafluoroethyl-thiophene by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: For a standard NMR analysis, dissolve 5-25 mg of 2-Bromo-5-pentafluoroethyl-thiophene in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1] The choice of solvent is critical, and for organofluorine compounds, solvents that are free of residual water are preferred to avoid interference.[2] The sample should be filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.[1] For air-sensitive samples, preparation under an inert atmosphere using a Schlenk line and a J-Young NMR tube is recommended to prevent degradation.[3][4]

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary.

-

¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. No external standard is required if the spectrometer is calibrated, but an internal reference like trifluorotoluene can be used.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-5-pentafluoroethyl-thiophene is expected to show two signals corresponding to the two protons on the thiophene ring. These protons form an AX spin system and will appear as two doublets.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.10 - 7.30 | Doublet | ~4.0 |

| H-4 | ~6.90 - 7.10 | Doublet | ~4.0 |

Interpretation:

-

The chemical shifts of thiophene protons are influenced by the electronic effects of the substituents. The bromine atom is electron-withdrawing via induction but electron-donating through resonance. The pentafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

-

The proton at the 3-position (H-3) is adjacent to the electron-withdrawing bromine atom and will likely be deshielded, appearing at a higher chemical shift compared to the proton at the 4-position (H-4).

-

The coupling constant of approximately 4.0 Hz is typical for a ³JHH coupling between protons at the 3 and 4 positions of a thiophene ring.[6]

-

Long-range couplings to the fluorine atoms of the pentafluoroethyl group (⁴JHF and ⁵JHF) may be observed, which would further split the proton signals into doublets of triplets or more complex multiplets. These couplings are typically in the range of 0.5-3.0 Hz.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals: four for the thiophene ring carbons and two for the pentafluoroethyl group carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-2 | ~112 - 118 | Triplet, ²JCF ≈ 20-50 Hz |

| C-3 | ~130 - 135 | Triplet, ³JCF ≈ 5 Hz |

| C-4 | ~128 - 133 | Quartet, ⁴JCF ≈ 1-3 Hz |

| C-5 | ~125 - 130 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |

| -CF₂- | ~115 - 125 (quartet) | Triplet, ¹JCF ≈ 240-320 Hz |

| -CF₃ | ~118 - 128 (quartet) | Quartet, ¹JCF ≈ 240-320 Hz |

Interpretation:

-

Thiophene Carbons: The carbon attached to the bromine (C-2) will be significantly shielded due to the "heavy atom effect" of bromine. The carbon attached to the pentafluoroethyl group (C-5) will be deshielded. The C-3 and C-4 carbons will have chemical shifts typical for substituted thiophenes.

-

Pentafluoroethyl Carbons: The chemical shifts of the -CF₂- and -CF₃ carbons are in the characteristic range for perfluoroalkyl groups.

-

C-F Coupling: The most prominent feature will be the large one-bond C-F coupling constants (¹JCF) for the -CF₂- and -CF₃ carbons, which will split these signals into a triplet and a quartet, respectively. The thiophene carbons will also show smaller long-range couplings to the fluorine atoms.[8][9]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two signals corresponding to the -CF₂- and -CF₃ groups.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFF, Hz) |

| -CF₂- | ~ -80 to -90 | Quartet | ~ 2-10 |

| -CF₃ | ~ -110 to -120 | Triplet | ~ 2-10 |

Interpretation:

-

The chemical shifts are referenced to CFCl₃ at 0 ppm. The -CF₂- group typically appears at a higher frequency (less negative ppm value) than the -CF₃ group.[10][11]

-

The two fluorine environments will couple to each other, resulting in a triplet for the -CF₃ group (coupled to the two -CF₂- fluorines) and a quartet for the -CF₂- group (coupled to the three -CF₃ fluorines). The ³JFF coupling constant is expected to be in the range of 2-10 Hz.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 2-Bromo-5-pentafluoroethyl-thiophene, the IR spectrum will be characterized by vibrations of the thiophene ring, the C-Br bond, and the C-F bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation: As 2-Bromo-5-pentafluoroethyl-thiophene is likely a liquid at room temperature, the simplest method for IR analysis is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13] Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.[14][15] This method requires minimal sample preparation and is easy to clean.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Measurement Mode: Transmission (using salt plates) or ATR.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum will be complex, but several key absorption bands can be predicted.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Thiophene C-H stretch | ~3100 | Weak to Medium |

| Thiophene ring stretches | ~1550-1400 | Medium to Strong |

| C-F stretches (pentafluoroethyl) | ~1350-1100 | Strong, multiple bands |

| Thiophene C-H out-of-plane bend | ~800-850 | Strong |

| C-Br stretch | ~600-500 | Medium to Strong |

Interpretation:

-

Thiophene Ring Vibrations: The C-H stretching vibration above 3000 cm⁻¹ and the ring stretching vibrations in the 1550-1400 cm⁻¹ region are characteristic of the thiophene ring.[14][16] The strong out-of-plane C-H bending absorption around 800-850 cm⁻¹ is indicative of a 2,5-disubstituted thiophene.

-

C-F Vibrations: The most intense and characteristic absorptions in the spectrum will be the C-F stretching vibrations of the pentafluoroethyl group, appearing as a series of strong bands in the 1350-1100 cm⁻¹ region.[17]

-

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like 2-Bromo-5-pentafluoroethyl-thiophene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most suitable technique.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

GC Parameters: A standard non-polar capillary column (e.g., DB-5ms) can be used. The oven temperature program should be optimized to ensure good separation and peak shape.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate a reproducible fragmentation pattern.

Predicted Mass Spectrum

The EI mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Caption: Predicted fragmentation pathway of 2-Bromo-5-pentafluoroethyl-thiophene.

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet with a mass-to-charge ratio (m/z) of 306 and 308, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.

-

Key Fragments:

-

Loss of Bromine: A significant fragment will be observed at m/z 227, corresponding to the loss of a bromine radical ([M-Br]⁺).

-

Loss of Pentafluoroethyl: Another major fragmentation pathway will be the loss of the pentafluoroethyl radical, resulting in a fragment ion at m/z 161/163 ([M-C₂F₅]⁺), which will also exhibit the characteristic bromine isotope pattern.

-

Pentafluoroethyl Cation: A prominent peak at m/z 119 corresponding to the [C₂F₅]⁺ cation is expected.

-

Thiophene Ring Fragmentation: Further fragmentation of the thiophene ring may lead to smaller ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-Bromo-5-pentafluoroethyl-thiophene. By understanding the fundamental principles of these analytical techniques and drawing comparisons with structurally related molecules, we can anticipate the key spectral features that will be crucial for the identification and characterization of this compound. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. This guide serves as a valuable resource for scientists working with this and similar fluorinated heterocyclic compounds.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

S. Tsuchiya. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of Leeds. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

-

Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

- Ellis, S. C., & Scott, D. C. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(1), 134-140.

-

University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe.... Retrieved from [Link]

- Al-Masoudi, N. A., & Ali, A. H. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-8.

-

Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

- Kiefer, P. M., & Hsieh, C. C. (2018). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 122(45), 10439-10447.

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]

-

ResearchGate. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shift ppm table. Retrieved from [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Begley, T. P., & Farr, B. A. (2001). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Journal of the American Society for Mass Spectrometry, 12(12), 1319-1327.

Sources

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]

- 3. CASPRE [caspre.ca]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. Bromopentafluorobenzene | C6BrF5 | CID 9578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. azom.com [azom.com]

- 11. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Thiophene [webbook.nist.gov]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Bromo-5-fluorotoluene | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

discovery and history of fluorinated thiophenes

The Discovery and History of Fluorinated Thiophenes: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Whitepaper.

Executive Summary

The incorporation of fluorine into the thiophene ring represents a pivotal advancement in heterocyclic chemistry, bridging the gap between simple aromatic building blocks and high-value pharmacophores. While thiophene was isolated in the late 19th century, the successful synthesis of its fluorinated derivatives remained elusive for nearly 70 years due to the explosive reactivity of direct fluorination and the instability of early intermediates. This guide traces the technical evolution of fluorinated thiophenes—from the dangerous "alchemy" of perchloryl fluoride to modern, precision electrophilic fluorination—and details their critical role as bioisosteres in contemporary drug design and materials science.

Historical Evolution: From Contaminant to Scaffold[1]

The history of fluorinated thiophenes is defined by a struggle against the inherent reactivity of the C–F bond formation process.

The Discovery of Thiophene (1882)

Viktor Meyer discovered thiophene as a contaminant in benzene that turned isatin blue (the indophenin reaction).[1][2] For decades, it was merely a "benzene mimic."[1]

The "Dark Age" of Fluorination (1940s–1950s)

While chlorination and bromination were straightforward, fluorination was not.[1]

-

1949: Van Vleck attempted to synthesize 2-fluorothiophene via the Schiemann reaction (thermal decomposition of diazonium salts).[1] The attempt failed, yielding only tar and decomposition products. The instability of the thienyl diazonium cation proved a major barrier compared to the benzene analog.

The Breakthrough Era (1960s–1970s)[1]

-

1963: R.D.[1] Schuetz achieved one of the first successful syntheses of 2-fluorothiophene using antimony trifluoride (

) with 2-iodothiophene.[1] The yield was poor (<10%), but it proved the molecule could exist. -

The Gronowitz Shift: Salo Gronowitz , the father of modern thiophene chemistry, revolutionized the field by moving away from nucleophilic substitution.[1] He utilized organolithium intermediates (thienyllithium) reacted with perchloryl fluoride (

) .[1]

The Modern Era (1990s–Present)

The development of stable, solid electrophilic fluorinating agents (N-F reagents) like N-fluorobenzenesulfonimide (NFSI) and Selectfluor democratized access to these compounds.[1] Researchers could now generate lithiated thiophenes at low temperatures and quench them with NFSI to obtain high yields of fluorothiophenes without explosion risks.[1]

Synthetic Architectures and Causality

The choice of synthetic route depends heavily on the position of the fluorine (C2 vs. C3) and the presence of other functional groups.

Visualizing the Synthetic Pathways

The following diagram illustrates the evolution of synthesis strategies, contrasting early dangerous methods with modern precision techniques.

Caption: Evolution of fluorothiophene synthesis from unstable diazonium salts to stable electrophilic fluorination.

Technical Deep Dive: Experimental Protocols

Protocol A: Synthesis of 2-Fluorothiophene (Modern Standard)

Rationale: This protocol utilizes the "Metallation-Electrophilic Fluorination" strategy.[1][3] The C2 protons of thiophene are the most acidic (

Reagents:

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Add anhydrous THF and thiophene. Cool the system to -78°C (dry ice/acetone bath). Causality: Low temperature prevents the "dance" of the lithiated species (scrambling) and ring opening.

-

Metallation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C.

-

Checkpoint: The solution typically turns yellow, indicating the formation of 2-thienyllithium.

-

-

Fluorination: Dissolve NFSI in THF (in a separate dry flask) and add it via cannula to the lithiated thiophene solution.

-

Quench: Allow the mixture to warm to room temperature slowly overnight. Quench with saturated aqueous

. -

Purification: Extract with diethyl ether. The product, 2-fluorothiophene, is a volatile liquid (bp ~82°C). Critical: Do not rotovap to dryness under high vacuum; the product will be lost.[1] Distill carefully at ambient pressure.

Protocol B: Synthesis of 3-Fluorothiophene (Improved Schiemann)

Rationale: Direct lithiation at C3 is difficult due to the higher acidity of C2.[1] The Schiemann reaction, modified by Pomerantz (2008) , is preferred for C3 functionalization.[1]

-

Precursor: Start with methyl 3-aminothiophene-2-carboxylate.

-

Diazotization: React with

and -

Decomposition: Heat the salt with sand (to modulate heat transfer) under vacuum. The 3-fluorinated ester sublimes/distills out.[4]

-

Decarboxylation: Saponify the ester to the acid, then decarboxylate using copper/quinoline to yield 3-fluorothiophene.

Quantitative Data & Properties

The introduction of fluorine drastically alters the physicochemical profile of the thiophene ring without significantly changing its steric bulk (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).

| Property | Thiophene | 2-Fluorothiophene | 3-Fluorothiophene |

| CAS Number | 110-02-1 | 400-13-5 | 3093-88-7 |

| Boiling Point | 84 °C | ~82–91 °C | ~82–84 °C |

| Density | 1.05 g/mL | 1.23 g/mL | 1.22 g/mL |

| N/A | -130 to -135 ppm (approx) | -119.0 ppm | |

| Electronic Effect | Electron Rich | Deactivated (Inductive w/d) | Deactivated |

| Metabolic Stability | Low (S-oxidation) | High (Blocks C2 oxidation) | Moderate |

Applications in Drug Discovery (SAR)

Fluorinated thiophenes are not just chemical curiosities; they are strategic tools in Medicinal Chemistry.

Bioisosterism & Metabolic Blocking

Thiophene is a bioisostere of benzene.[1] However, the thiophene ring is electron-rich and prone to metabolic oxidation by Cytochrome P450, leading to reactive sulfoxides or epoxides (toxicity risks).

-

The Fluorine Fix: Placing a fluorine atom at the C2 position blocks the primary site of metabolic attack.[1]

-

pKa Modulation: Fluorine's electronegativity lowers the pKa of neighboring protons, influencing binding affinity in protein pockets.[1]

Structure-Activity Relationship (SAR) Logic

The diagram below depicts how a Medicinal Chemist selects a fluorothiophene scaffold to solve specific drug design problems.

Caption: Decision tree for implementing fluorothiophenes in lead optimization.

References

-

Meyer, V. (1882).[1] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery).[1]

-

Van Vleck, R. T. (1949).[1] Preparation of Fluorothiophene. Journal of the American Chemical Society, 71(9), 3256–3257. Link (First attempted synthesis).[1]

-

Schuetz, R. D., et al. (1963).[1] Halothiophenes.[1] The Journal of Organic Chemistry, 28(5), 1420. (Early successful synthesis via SbF3).

-

Gronowitz, S., & Rosén, U. (1971).[1] On the synthesis of fluorothiophenes. Chemica Scripta. (Establishment of organolithium methods).

-

Pomerantz, M., & Turkman, N. (2008).[1] A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333-2336.[4] Link (Modern Schiemann protocol).[1]

-

Ye, F., et al. (2011).[1] Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery. New Journal of Chemistry. Link (Application in drug discovery).[1]

-

PubChem. (2025).[1] 2-Fluorothiophene Compound Summary. National Library of Medicine. Link (Physical data verification).[1]

Sources

theoretical calculations of 2-Bromo-5-pentafluoroethyl-thiophene electronic properties

Executive Summary

This technical guide delineates the theoretical framework for characterizing the electronic structure of 2-Bromo-5-pentafluoroethyl-thiophene . As a halogenated and fluorinated thiophene derivative, this molecule represents a critical "push-pull" building block for organic semiconductors, optoelectronic materials, and bioisosteres in medicinal chemistry.

The introduction of the pentafluoroethyl group (

This guide provides a rigorous protocol for Density Functional Theory (DFT) calculations, analyzes the expected electronic properties based on established physicochemical trends, and offers a self-validating workflow for computational verification.

Part 1: Computational Methodology & Protocol

To ensure high-fidelity results that correlate with experimental observables (UV-Vis, CV), the following computational workflow is prescribed. This protocol prioritizes the balance between computational cost and accuracy, utilizing the Gaussian or ORCA software suites.

1.1 Geometry Optimization

The initial step requires locating the global minimum on the Potential Energy Surface (PES). The

-

Level of Theory: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The "++" diffuse functions are mandatory for describing the lone pairs on Bromine and Fluorine and the diffuse electron density of the aromatic ring. The "(d,p)" polarization functions account for the d-orbitals of Sulfur and Bromine.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvent: Dichloromethane (

) or Chloroform (

-

1.2 Vibrational Frequency Analysis

Post-optimization, a frequency calculation is required to validate the stationary point.

-

Criteria: No imaginary frequencies (NImag = 0).

-

Output: Zero-Point Vibrational Energy (ZPVE) and thermodynamic properties (

,

1.3 Excited State Calculations (TD-DFT)

For predicting optical gaps and UV-Vis absorption spectra, standard B3LYP often underestimates charge-transfer excitations.

-

Functional: CAM-B3LYP (Coulomb-Attenuating Method) or

B97X-D (includes dispersion corrections). -

States: Calculate the first 10 singlet excited states (

).

1.4 Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring a self-validating loop.

Caption: Figure 1. Self-validating computational workflow for electronic property determination.

Part 2: Electronic Properties & Theoretical Analysis[1][2]

The substitution pattern of 2-Bromo-5-pentafluoroethyl-thiophene creates a distinct electronic signature compared to unsubstituted thiophene.

2.1 Frontier Molecular Orbitals (FMOs)

The FMOs determine the chemical reactivity and optical properties.

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the thiophene ring and the bromine lone pairs. The Br atom acts as a weak

-donor (+M effect), raising the HOMO slightly, but the strong -

LUMO (Lowest Unoccupied Molecular Orbital): Significant delocalization onto the electron-withdrawing pentafluoroethyl group. This lowers the LUMO energy significantly, increasing the electron affinity.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p)) Note: Values are theoretical estimates based on analogous trifluoromethyl-thiophene derivatives.

| Property | Symbol | Estimated Value | Physical Significance |

| HOMO Energy | -6.60 to -6.80 eV | Resistance to oxidation; deeper than thiophene (-6.1 eV). | |

| LUMO Energy | -1.80 to -2.10 eV | Electron affinity; facilitates electron injection. | |

| Band Gap | ~ 4.6 - 4.8 eV | Wide gap semiconductor; requires conjugation extension for visible absorption. | |

| Dipole Moment | 2.5 - 3.2 Debye | Directed towards the | |

| Electrophilicity | High | Indicates propensity to accept electrons (nucleophilic attack at C3/C4). |

2.2 Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions (docking) and reactive sites.

-

Red Regions (Negative Potential): Localized near the Fluorine atoms and the Bromine atom. These sites can accept hydrogen bonds or coordinate with cations.

-

Blue Regions (Positive Potential): Localized on the thiophene ring protons (positions 3 and 4) and the Sulfur atom (

-hole). The region near the

2.3 Substituent Effect Logic

The interplay between the Bromine and Pentafluoroethyl groups is visualized below.

Caption: Figure 2. Electronic modulation of the thiophene core by 2-Br and 5-C2F5 substituents.

Part 3: Applications & Reactivity

3.1 Polymerization Precursor

This molecule is a prime candidate for Direct Heteroarylation Polymerization (DHAP) or Suzuki Polycondensation .

-

Mechanism: The C-Br bond is the oxidative addition site for Pd(0).

-

Regioselectivity: The

group blocks the 5-position, forcing polymerization or coupling at the 2-position (Br) or activation of C-H bonds at positions 3/4 (though less likely under standard cross-coupling conditions). -

Material Science: Polymers derived from this monomer will exhibit deep HOMO levels, making them air-stable p-type or potentially n-type semiconductors depending on the co-monomer.

3.2 Bioisosterism in Drug Design

In medicinal chemistry, the thiophene ring is a bioisostere of phenyl.

-

Metabolic Stability: The

group blocks metabolic oxidation at the typically reactive -

Lipophilicity: The fluorinated tail significantly increases

, enhancing membrane permeability. -

Halogen Bonding: The Bromine atom can engage in halogen bonding with protein backbone carbonyls (C-Br

O=C), a potent interaction for increasing binding affinity.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link

-

BenchChem. (2025).[1] Electronic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: An In-depth Technical Guide. Link (Cited as a comparative protocol for brominated thiophenes).

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Ji, Y., et al. (2024). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides. Organometallics. Link (Provides context on pentafluoroethyl electronic effects).

Sources

Sourcing and Utilizing 2-Bromo-5-(pentafluoroethyl)thiophene: A Technical Compendium

The following technical guide details the sourcing, validation, and utilization of 2-Bromo-5-(pentafluoroethyl)thiophene , a specialized fluorinated building block.

Introduction & Strategic Importance

2-Bromo-5-(pentafluoroethyl)thiophene (Structure:

The "Fluorine Effect" in Medicinal Chemistry

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 5-position, extending the half-life of the final drug candidate. -

Lipophilicity: The

group significantly increases -

Electronic Modulation: The electron-withdrawing nature of the

group lowers the HOMO energy of the thiophene ring, stabilizing it against oxidative degradation.

Commercial Landscape & Sourcing Strategy

Unlike commodity chemicals (e.g., 2-bromothiophene), the 5-pentafluoroethyl derivative is often classified as a "Make-to-Order" (MTO) or "Tier 2" inventory item. It is rarely in stock for immediate 24-hour shipment.

Supplier Classification Matrix

| Supplier Tier | Typical Lead Time | Purity Guarantee | Recommended Vendors |

| Tier 1 (Stock) | 1-3 Days | >97% (GC) | Rare. Check Fluorochem , Apollo Scientific . |

| Tier 2 (MTO) | 2-4 Weeks | >95% (NMR) | Enamine , Combi-Blocks , WuXi AppTec . |

| Tier 3 (Custom) | 6-8 Weeks | >98% (HPLC) | Syngene , Pharmablock . |

Sourcing Decision Logic (DOT Diagram)

The following decision tree illustrates the optimal workflow for procuring this molecule, minimizing project delays.

Figure 1: Strategic sourcing workflow. If the direct bromide is unavailable, sourcing the non-brominated precursor for in-house functionalization is often the fastest route.

Quality Assurance & Analytical Validation (Self-Validating System)

Due to the volatility of fluorinated thiophenes, purity must be verified immediately upon receipt. Do not rely solely on the vendor's Certificate of Analysis (CoA).

Critical Analytical Parameters

| Test | Expected Result | Common Impurity / Failure Mode |

| Singlet ( | Presence of mono-fluorinated side products or hydrolized | |

| GC-MS | 2,5-Dibromothiophene (if over-brominated) or 2-Bromothiophene (incomplete reaction). | |

| Appearance | Colorless to pale yellow liquid | Dark brown/black indicates polymerization or free bromine (requires redistillation). |

The "Self-Validating" QC Protocol

-

Aliquot: Take a 10mg sample under inert atmosphere (

). -

Solvent: Dissolve in

(neutralized with basic alumina to prevent acid-catalyzed decomposition). -

Standard: Add

-trifluorotoluene as an internal standard for quantitative -

Validation: Integration of the product peaks against the standard must yield >95% mass balance.

Synthetic Utility & Handling[1]

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This molecule is an excellent electrophile for Suzuki couplings. The electron-withdrawing

Reagents:

-

Substrate: 2-Bromo-5-(pentafluoroethyl)thiophene (1.0 eq)

-

Boronic Acid:

(1.2 eq) -

Catalyst:

(3 mol%) - Preferred over -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane /

(4:1)

Step-by-Step:

-

Charge a reaction vial with boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent and the thiophene substrate via syringe.

-

Heat to 80°C for 4–6 hours. Note: Monitor by TLC/GC. Prolonged heating may cause protodebromination.

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Contingency Synthesis (In-House Production)

If the commercial supply is dry, the molecule can be synthesized from 2,5-dibromothiophene (widely available commodity).

Reaction Pathway:

Mechanism & Workflow (DOT Diagram):

Figure 2: Decarboxylative perfluoroalkylation route. Strict temperature control is required to prevent double substitution.

Synthesis Notes:

-

Stoichiometry: Use exactly 1.1 equivalents of the fluoroalkylating agent to minimize the formation of the bis-substituted byproduct.

-

Purification: The product (mono-substituted) and byproduct (bis-substituted) have different boiling points. Separation via fractional distillation is effective.

References

-

Chen, Q. Y., & Wu, S. W. (1989). "Perfluoroalkylation of aromatic compounds with sodium perfluoroalkane carboxylates." Journal of the Chemical Society, Perkin Transactions 1, 2385-2387.

- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.

-

PubChem Database. "2-Bromo-5-(trifluoromethyl)thiophene (Analogous Compound)." CID 2776082.

- Burschka, C., et al. (2004). "Palladium-catalyzed coupling reactions of halogenated thiophenes." Journal of Organometallic Chemistry, 689(24), 4611-4623.

Methodological & Application

Introduction: Unlocking Fluorinated Thiophenes for Advanced Materials and Pharmaceuticals

An In-Depth Guide to the Negishi Coupling of 2-Bromo-5-pentafluoroethyl-thiophene: Protocols and Applications

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction couples organozinc reagents with organic halides, providing a powerful tool for constructing complex molecular architectures.[1][3] This guide focuses on a particularly valuable building block: 2-Bromo-5-pentafluoroethyl-thiophene.

The incorporation of fluorinated groups, such as the pentafluoroethyl (–CF₂CF₃) moiety, into heterocyclic scaffolds like thiophene imparts unique and highly desirable properties. These include enhanced thermal stability, metabolic resistance, and altered electronic characteristics, making the resulting compounds prime candidates for applications in materials science and drug discovery.[4][5] Thiophene-based materials are integral to the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[4][5][6] In medicinal chemistry, the thiophene nucleus is a common feature in a wide range of therapeutic agents, noted for its diverse biological activities.[7][8][9]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge, practical steps, and expert insights required to successfully employ 2-Bromo-5-pentafluoroethyl-thiophene in Negishi coupling reactions, thereby facilitating the synthesis of novel, high-value fluorinated compounds.

Scientific Principles: The Engine of C-C Bond Formation

The efficacy of the Negishi coupling lies in its well-understood catalytic cycle. The reaction is prized for the moderate reactivity of organozinc reagents, which prevents side reactions with many common functional groups, a frequent challenge with more reactive organometallics like Grignard or organolithium reagents.[10]

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (2-Bromo-5-pentafluoroethyl-thiophene), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) species.

-

Transmetalation: The organozinc reagent (R'-ZnX) exchanges its organic group (R') with the halide on the palladium complex. This step forms a new Pd(II) intermediate with both organic partners attached and regenerates a zinc halide salt.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Causality Behind Experimental Choices

-

Catalyst Selection: Palladium catalysts are most common due to their high efficiency and functional group tolerance.[1] Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, active Pd(0) catalyst.[12] Alternatively, a Pd(II) precatalyst like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. For more challenging couplings, catalyst systems generated in situ from a source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) can offer superior performance by promoting oxidative addition and preventing undesirable side reactions.[13]

-

Organozinc Reagent Preparation: The utility of the Negishi coupling is broadened by the various methods available for preparing organozinc reagents. They can be formed via transmetalation from more reactive organolithium or Grignard reagents, or, for substrates with sensitive functional groups, prepared directly from organic halides using highly activated "Rieke® Zinc". This latter method avoids the incompatibility issues of harsher organometallics.

-

Solvent and Atmosphere: Organozinc reagents and the Pd(0) catalyst are sensitive to air and moisture.[14] Therefore, all procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents like tetrahydrofuran (THF) or toluene to ensure the integrity and activity of the reagents.

Detailed Application Protocols

The following protocols provide a framework for the successful application of Negishi coupling. All operations should be performed in oven-dried glassware under a positive pressure of an inert gas (argon or nitrogen).

Protocol 1: Preparation of an Arylzinc Reagent (Illustrative Example)

This protocol describes the preparation of an arylzinc reagent from an aryl bromide, which can then be used in the subsequent coupling step.

Materials:

-

Aryl bromide (e.g., 4-Bromoanisole) (1.1 equivalents)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)

-

Anhydrous Zinc Chloride (ZnCl₂) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and inert gas inlet, dissolve the aryl bromide (1.1 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete formation of the aryllithium species.

-

Transmetalation to Zinc: In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the cold aryllithium solution.

-

Warming and Use: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1 hour. The resulting solution of the arylzinc reagent is now ready for use in the Negishi coupling.[14]

Protocol 2: Negishi Coupling of 2-Bromo-5-pentafluoroethyl-thiophene

This protocol details the cross-coupling of the title compound with a pre-formed or commercially available organozinc reagent.

Materials:

-

2-Bromo-5-pentafluoroethyl-thiophene (1.0 equivalent)

-

Organozinc reagent (e.g., Arylzinc chloride from Protocol 1) (1.2-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-pentafluoroethyl-thiophene (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids. Stir the solution for 10-15 minutes at room temperature.

-

Reagent Addition: Slowly add the solution of the organozinc reagent (1.2-1.5 eq) to the reaction flask via syringe or cannula over 20 minutes.

-

Reaction: Gently heat the reaction mixture to 50-60 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the specific organozinc reagent.

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-pentafluoroethyl-2-substituted-thiophene.

Caption: General experimental workflow for the Negishi coupling protocol.

Data Presentation and Reaction Optimization

Achieving high yields in Negishi coupling often requires optimization of several parameters. The following table summarizes key variables and common choices that can be systematically screened to identify the optimal conditions for coupling with 2-Bromo-5-pentafluoroethyl-thiophene.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |

| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | PdCl₂(dppf) (3%) | Pd₂(dba)₃ (2%) | Pd(0) is the active species. Pd(PPh₃)₄ is pre-activated, while others form the active catalyst in situ.[12] |

| Ligand (mol%) | - (for Pd(PPh₃)₄) | - (for PdCl₂(dppf)) | XPhos (4%) | Bulky, electron-rich ligands can accelerate the reaction and improve yields, especially for hindered substrates.[13] |

| Solvent | THF | Toluene | Dioxane | Solvent polarity and coordinating ability can influence catalyst solubility and reactivity. |

| Temperature (°C) | 25 (Room Temp) | 50 | 80 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[15] |

| Expected Yield | Variable | Variable | Variable | Yield is highly dependent on the combination of parameters and the nature of the organozinc reagent. |

Applications in Research and Development

The products derived from the Negishi coupling of 2-Bromo-5-pentafluoroethyl-thiophene are high-value intermediates for a range of advanced applications.

-

Materials Science: Coupling with aryl or vinylzinc reagents creates conjugated systems that are fundamental building blocks for organic electronics. The pentafluoroethyl group can enhance the electron-accepting properties and improve the stability of these materials, leading to better performance in devices like OFETs and OPVs.[4][6][11]

-

Drug Development: The thiophene scaffold is a well-established pharmacophore.[9][16] Introducing a pentafluoroethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. The coupled products can serve as novel cores for creating libraries of compounds to be screened for various biological activities, from anticancer to antimicrobial agents.[8][17]

References

-

Negishi coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Dalton Transactions. (n.d.). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Retrieved February 23, 2026, from [Link]

-

Berlin, C. (2017). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved February 23, 2026, from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved February 23, 2026, from [Link]

-

Lou, S., & Fu, G. C. (2010). Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides with. MIT Open Access Articles. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. Retrieved February 23, 2026, from [Link]

-

Science of Synthesis. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Negishi coupling – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

YouTube. (2020, February 14). Negishi cross-coupling reaction. Retrieved February 23, 2026, from [Link]

-

BMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved February 23, 2026, from [Link]

-

MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved February 23, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Thiophene Compounds in Material Science Applications. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Frontiers. (2015). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

ResearchGate. (n.d.). The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2025, August 6). Application of the Negishi Reaction in the Synthesis of Thiophene-Based Lignans Analogues with Leishmanicidal Effects. Retrieved February 23, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved February 23, 2026, from [Link]

-

Engineered Science Publisher. (2023, May 4). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved February 23, 2026, from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 23, 2026, from [Link]

-

NIH. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2015, July 30). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Retrieved February 23, 2026, from [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 2-Bromo-5-pentafluoroethyl-thiophene for High-Performance Organic Field-Effect Transistors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Organic Electronics

The field of organic electronics has seen a rapid evolution, driven by the promise of low-cost, flexible, and large-area devices.[1] Organic field-effect transistors (OFETs), the fundamental building blocks of organic circuits, have been a central focus of this research.[2] Thiophene-based conjugated polymers and small molecules have emerged as a dominant class of materials for the active semiconductor layer in OFETs due to their excellent charge transport properties and synthetic versatility.[3]

A key strategy for tuning the electronic properties and enhancing the performance and stability of these materials is the incorporation of fluorine atoms. The introduction of highly electronegative fluorine atoms, particularly in the form of perfluoroalkyl chains, has a profound impact on the material's characteristics. This "fluorous effect" can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving air-stable electron transport (n-type) or ambipolar behavior.[4][5] Furthermore, fluorination can influence the intermolecular packing and thin-film morphology, which are critical for efficient charge transport.[6]

This application note details the use of 2-Bromo-5-pentafluoroethyl-thiophene as a key building block for the synthesis of high-performance organic semiconductors for OFET applications. The presence of the bromine atom provides a reactive handle for established cross-coupling polymerization techniques, such as Stille and Suzuki coupling, enabling its incorporation into a variety of conjugated polymer backbones.[7][8] The pentafluoroethyl group, a potent electron-withdrawing substituent, is expected to imbue the resulting polymer with desirable n-type characteristics and enhanced environmental stability.[4]

This guide will provide detailed protocols for the synthesis of a representative polymer, the fabrication of OFET devices, and their subsequent characterization, offering researchers a comprehensive workflow for exploring the potential of this promising building block.

I. Core Concepts and Rationale

The strategic incorporation of the pentafluoroethyl group onto the thiophene ring is anticipated to yield several key benefits for OFET performance:

-

Inductive Effect and Energy Level Tuning: The strong electron-withdrawing nature of the C₂F₅ group lowers the HOMO and LUMO energy levels of the resulting polymer. A lower LUMO level facilitates electron injection from common high work function electrodes (e.g., gold) and enhances the stability of the negative charge carriers (electrons) in the presence of oxygen and moisture, leading to improved air stability of n-type OFETs.[5]

-

Intermolecular Interactions and Morphology: The unique properties of fluorinated chains can promote self-organization and favorable intermolecular packing in the solid state. This can lead to enhanced π-π stacking and improved charge transport pathways within the thin film.[6]

-

Solubility and Processability: While long perfluoroalkyl chains can decrease solubility in common organic solvents, the shorter pentafluoroethyl group offers a balance between the desired electronic effects and solution processability, which is crucial for device fabrication via techniques like spin-coating.

II. Materials and Equipment

| Category | Item | Supplier (Example) | Purpose |

| Monomers & Reagents | 2-Bromo-5-pentafluoroethyl-thiophene | Custom Synthesis | Key building block |

| 2,5-Bis(trimethylstannyl)thiophene | Sigma-Aldrich | Co-monomer for Stille polymerization | |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Strem Chemicals | Catalyst for Stille polymerization | |

| Anhydrous Toluene | Sigma-Aldrich | Reaction solvent | |

| Chlorobenzene | Sigma-Aldrich | Solvent for polymer solution | |

| Heavily n-doped Silicon wafers with 300 nm SiO₂ | University Wafer | Substrate and gate dielectric | |

| Gold (Au) Pellets (99.99%) | Kurt J. Lesker | Source and drain electrodes | |

| Octadecyltrichlorosilane (OTS) | Sigma-Aldrich | Surface treatment for SiO₂ | |

| Equipment | Schlenk line and glassware | Chemglass | Inert atmosphere synthesis |

| Spin coater | Laurell Technologies | Thin film deposition | |

| Thermal evaporator | Angstrom Engineering | Electrode deposition | |

| Probe station and Semiconductor Parameter Analyzer | Keithley / Keysight | Electrical characterization of OFETs | |

| Glovebox with N₂ atmosphere | MBRAUN | Inert environment for device fabrication and testing |

III. Experimental Protocols

A. Synthesis of Poly(3-pentafluoroethyl-thiophene-alt-thiophene) via Stille Coupling

This protocol describes a representative Stille polymerization to synthesize a copolymer of 2-Bromo-5-pentafluoroethyl-thiophene and thiophene.

Caption: Stille polymerization of 2-Bromo-5-pentafluoroethyl-thiophene.

Step-by-Step Protocol:

-

Preparation: In a glovebox, add 2-Bromo-5-pentafluoroethyl-thiophene (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2-3 mol%) to the flask.

-

Solvent and Degassing: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed toluene via cannula. Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 48 hours.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with vigorous stirring. The polymer will precipitate.

-

Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.

-

Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry it under vacuum.

B. Fabrication of Bottom-Gate, Top-Contact OFETs

Caption: Workflow for OFET device fabrication.

Step-by-Step Protocol:

-

Substrate Cleaning: Clean heavily n-doped silicon wafers with a 300 nm thermal oxide layer by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and bake at 120 °C for 20 minutes.

-

Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic self-assembled monolayer. This improves the morphology of the overlying polymer film.

-

Semiconductor Deposition: Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5-10 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrates to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Thermal Annealing: Transfer the substrates into a nitrogen-filled glovebox and anneal them on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) for 30-60 minutes to improve film crystallinity and morphology.

-

Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the semiconductor layer. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

C. Electrical Characterization of OFETs

-

Setup: Place the fabricated OFETs on the probe station inside a nitrogen-filled glovebox to prevent degradation during measurement.

-

Measurement: Use a semiconductor parameter analyzer to measure the transfer and output characteristics of the device.

-

Transfer Characteristics: Sweep the gate voltage (V_G) from positive to negative (e.g., +60 V to -60 V) at a constant drain voltage (V_D) (e.g., -60 V for p-channel and +60 V for n-channel) to obtain the I_D-V_G curve.

-

Output Characteristics: Sweep the drain voltage (V_D) at different constant gate voltages (V_G) to obtain the I_D-V_D curves.

-

-

Parameter Extraction: From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

IV. Expected Results and Discussion

Based on literature for analogous polythiophenes with perfluoroalkyl side chains, the incorporation of the pentafluoroethyl group is expected to result in a semiconductor with predominantly n-type behavior.[4]

| Parameter | Expected Value Range | Significance |

| Electron Mobility (µ_e) | 10⁻³ - 10⁻² cm²/Vs | Indicates the efficiency of electron transport. |

| On/Off Ratio (I_on/I_off) | > 10⁴ | A high ratio is essential for digital logic applications. |

| Threshold Voltage (V_th) | < 20 V | A low threshold voltage is desirable for low-power operation. |

| Air Stability | Significantly improved over non-fluorinated analogues | The lower LUMO level is expected to provide enhanced resistance to oxidation.[5] |

HOMO/LUMO Energy Levels: Cyclic voltammetry is a crucial technique to determine the HOMO and LUMO energy levels of the synthesized polymer. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to lower both the HOMO and LUMO levels compared to an alkyl-substituted polythiophene. For instance, while poly(3-hexylthiophene) (P3HT) has a HOMO level of around -5.0 eV, the fluorinated polymer is anticipated to have a HOMO level closer to -5.5 eV or lower. Similarly, the LUMO level is expected to be lowered, facilitating electron injection.

Charge Transport Characteristics: The pentafluoroethyl side chains are expected to promote n-type charge transport. While hole transport (p-type) might also be observed, electron mobilities in the range of 10⁻³ to 10⁻² cm²/Vs are a reasonable expectation for a first-generation material.[4] The on/off ratio should be significant, indicating good switching behavior.

Air Stability: A key advantage of using 2-Bromo-5-pentafluoroethyl-thiophene is the anticipated improvement in the air stability of the resulting OFETs. The lower LUMO level makes the polymer less susceptible to trapping of electrons by atmospheric oxygen and water, which is a common degradation pathway for n-type organic semiconductors.[5] Devices based on this polymer are expected to show more stable performance when tested under ambient conditions compared to their non-fluorinated counterparts.

V. Troubleshooting

| Problem | Possible Cause | Solution |

| Low Polymer Molecular Weight | Incomplete reaction; Impure monomers or solvent; Inactive catalyst. | Ensure all reagents and solvents are pure and anhydrous. Use freshly opened or purified catalyst. Increase reaction time. |

| Poor Film Quality | Poor solubility of the polymer; Incompatible solvent; Substrate surface not properly treated. | Screen different solvents (e.g., chlorobenzene, dichlorobenzene, xylene). Optimize OTS treatment. |

| Low Charge Carrier Mobility | Disordered film morphology; Presence of impurities. | Optimize annealing temperature and time. Ensure thorough purification of the polymer. |

| High Off-Current | Impurities in the semiconductor; Gate leakage. | Further purify the polymer. Check the quality of the gate dielectric. |

VI. Conclusion

2-Bromo-5-pentafluoroethyl-thiophene represents a valuable and versatile building block for the synthesis of novel organic semiconductors. The strategic incorporation of the pentafluoroethyl group is a promising approach to develop n-type and air-stable materials for organic field-effect transistors. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize polymers derived from this monomer and to fabricate and evaluate high-performance OFET devices. The exploration of copolymers with various donor units and the fine-tuning of device fabrication parameters are expected to further enhance the performance of materials based on this promising fluorinated thiophene derivative.

VII. References

-

Koezuka, H., Tsumura, A., & Ando, T. (1987). Field-Effect Transistor with Polythiophene Thin Film. Synthetic Metals, 18(1-3), 699-704.

-

Facchetti, A., Yoon, M. H., & Marks, T. J. (2004). Building blocks for n-type molecular and polymeric electronics. Perfluoroalkyl- versus alkyl-functionalized oligothiophenes (nT; n = 2-6). Systematics of thin film microstructure, semiconductor performance, and modeling of majority charge injection in field-effect transistors. Journal of the American Chemical Society, 126(42), 13859-13874.

-

Facchetti, A., Deng, Y., Wang, A., Ko, Y., & Marks, T. J. (2004). Building blocks for n-type molecular and polymeric electronics. Perfluoroalkyl- versus alkyl-functionalized oligothiophenes (nTs; n = 2-6). Systematic synthesis, spectroscopy, electrochemistry, and solid-state organization. Journal of the American Chemical Society, 126(41), 13480-13501.

-

Collard, D. M., & Li, L. (2001). Synthesis and Oxidative Polymerization of Semifluoroalkyl-Substituted Thiophenes. Macromolecules, 34(26), 9075-9078.

-

Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911-918.

-

Kline, R. J., McGehee, M. D., Kadnikova, E. N., Liu, J., & Fréchet, J. M. (2005). Controlling the field-effect mobility of regioregular poly (3-hexylthiophene) by changing the solvent. Advanced Materials, 17(6), 695-698.

-

Rivnay, J., Mannsfeld, S. C., Miller, C. E., Salleo, A., & Toney, M. F. (2012). Quantitative determination of organic semiconductor microstructure from the molecular to device scale. Chemical Reviews, 112(10), 5488-5519.

-

Roncali, J. (1992). Conjugated poly (thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738.

-

Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Craats, A. M. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature, 401(6754), 685-688.

-

Wikipedia. (2023). Polythiophene. In Wikipedia. Retrieved from [Link]

-

Jen, K. Y., & Chi, Y. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Polymers, 16(2), 263.

-

McCulloch, I., Heeney, M., Bailey, C., Genevicius, K., MacDonald, I., Shkunov, M., ... & Toney, M. F. (2006). Liquid-crystalline semiconducting polymers with high charge-carrier mobility. Nature materials, 5(4), 328-333.

-

Newman, C. R., Frisbie, C. D., da Silva Filho, D. A., Brédas, J. L., Ewbank, P. C., & Mann, K. R. (2004). Introduction to organic thin film transistors and design of n-channel organic semiconductors. Chemistry of Materials, 16(23), 4436-4451.

-

Li, L., & Collard, D. M. (2005). Tuning the Electronic Structure of Conjugated Polymers with Fluoroalkyl Substitution: Alternating Alkyl/Perfluoroalkyl-Substituted Polythiophene. Macromolecules, 38(2), 489-494.

-

McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioregular poly (3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72.

-

Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled synthesis of poly (3-alkylthiophenes) mediated by Rieke zinc: their characterization and solid-state properties. Journal of the American Chemical Society, 117(1), 233-244.

-

Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

-

Faraji, S., & Ozturk, T. (2015). High-performance, low-voltage organic field-effect transistors using thieno [3, 2-b] thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(30), 7896-7904.

-

Li, J., Zhao, Y., Tan, H. S., Guo, Y., Di, C. A., Yu, G., ... & Liu, Y. (2012). A stable solution-processed polymer semiconductor with record high-mobility for thin-film transistors. Scientific reports, 2(1), 1-6.

-

Lei, T., & Pei, J. (2014). Stille polycondensation for high-performance polymer semiconductors. Accounts of chemical research, 47(4), 1117-1126.

-

Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2011). Semiconducting π-conjugated systems in organic field-effect transistors. Chemical reviews, 112(4), 2208-2267.

-

Zhang, X., Li, B., & Guo, Y. (2022). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 10, 1024469.

-

Wu, Z., Li, C., & Wang, J. (2024). Side-Chain Engineering of Polythiophene Probes for Multimodal Discrimination of PFAS via Conformational Switching. Angewandte Chemie International Edition, 63(1), e202314545.

-

Wu, Z., Li, C., & Wang, J. (2024). Side-Chain Engineering of Polythiophene Probes for Multimodal Discrimination of PFAS via Conformational Switching. Angewandte Chemie, 136(1), e202314545.

-

Das, S., & Dodda, J. M. (2024). Topology-Driven Field Distribution for Enhanced Performance in OFET Sensors. In 2024 IEEE Sensors (pp. 1-4). IEEE.

-

Petkov, V. (2018). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions.

-

Khan, M. A., Hussain, A., Ali, A., Khan, I., Khan, I. U., & Shah, S. S. U. D. (2015). Selective C-arylation of 2, 5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(4), 5649-5665.

-

Vu, Q. T., Nguyen, N. L., Tran, T. T. D., Le, T. T., Nguyen, T. T., & Nguyen, T. K. L. (2020). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Journal of Chemistry, 2020.

-

Hussain, A., Ahmed, I., Khan, M. A., Khan, I., & Ali, A. (2016). Efficient double Suzuki cross-coupling reactions of 2, 5-dibromo-3-hexylthiophene: anti-tumor, haemolytic, anti-thrombolytic and biofilm inhibition studies. Chemistry Central Journal, 10(1), 1-10.

-

Trung, V. Q., Thuy, V. T. B., & Van, H. T. (2021). Synthesis and characterization of poly (3-thiophene acetic acid) upon binding by cationic groups. Vietnam Journal of Chemistry, 59(5), 603-608.

-

Zhang, R., Li, B., I McCulloch, and D. G. J. P. A. (2014). Preprocessing affords 3D crystalline poly (3-hexylthiophene) structure. ACS Macro Letters, 3(5), 419-423.

-

Kumar, A., & Reynolds, J. R. (2004). Synthesis and polymerization of perfluoroalkylated 3, 4-propylenedioxythiophene. ARKIVOC: Online Journal of Organic Chemistry, 2004(9), 9-14.

-

A. A., Al-Mulla, A., & M. A., Abd-El-Aziz, A. S. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(1), 199.

-

Uddin, M. A., & Kim, J. (2018). High-performance thin film transistor from solution-processed P3HT polymer semiconductor nanoparticles. Journal of Nanomaterials, 2018.

-

Vasilev, A. A., Kulyashova, A. E., Ananikov, V. P., & Beletskaya, I. P. (2017). Suzuki–Miyaura arylation of 2, 3‐, 2, 4‐, 2, 5‐, and 3, 4‐dibromothiophenes. European Journal of Organic Chemistry, 2017(48), 7301-7309.

-

Park, J. H., Kim, J. H., Lee, J. Y., & Lee, S. H. (2021). Molecular weight-dependent physical and photovoltaic properties of poly (3-alkylthiophene) s with butyl, hexyl, and octyl side-chains. Polymers, 13(20), 3491.

-

Fracassi, F., & D'Agostino, R. (2021). Synthesis of tailored perfluoro unsaturated monomers for potential applications in proton exchange membrane preparation. Molecules, 26(18), 5621.

-

Cacialli, F., Giglia, A., & Fraleoni-Morgera, A. (2023). Solution-processable thin-film transistors from anthradithiophene (ADT) and naphthothiopene (NT) small molecules. RSC advances, 13(39), 27363-27371.

-

Baumgartner, T., & Jäkle, F. (2012). π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction. Dalton Transactions, 41(29), 8827-8830.

-